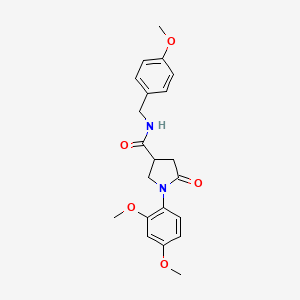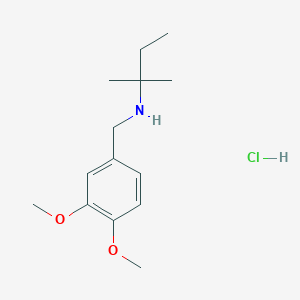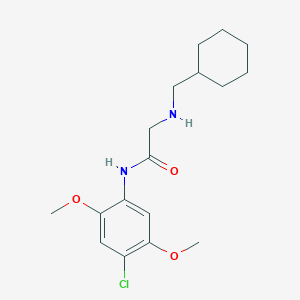![molecular formula C20H15F2N3O5S B4643626 N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as DFG-16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylurea compounds and has been found to exhibit promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to inhibit COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. It is also believed that N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide can induce apoptosis in tumor cells by activating the caspase pathway.
Biochemical and Physiological Effects
N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells. Furthermore, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to have low toxicity and does not exhibit significant side effects. However, there are also some limitations to using N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide. One area of interest is the potential use of N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is potential for N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide to be used in the treatment of cancer, either alone or in combination with other therapies. Furthermore, there is interest in studying the effects of N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide on other signaling pathways and enzymes to better understand its mechanism of action. Finally, there is potential for N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide to be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells. Furthermore, N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to have hypoglycemic effects and can improve glucose tolerance in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O5S/c21-15-9-6-10-16(22)20(15)23-19(26)13-24(14-7-2-1-3-8-14)31(29,30)18-12-5-4-11-17(18)25(27)28/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQVIATVRRMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)
![5-[(2-methoxyethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4643571.png)
![3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4643584.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)
![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)



![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)
